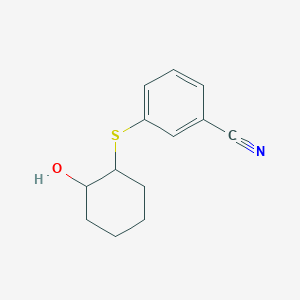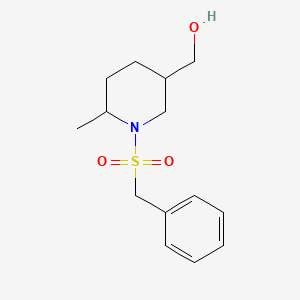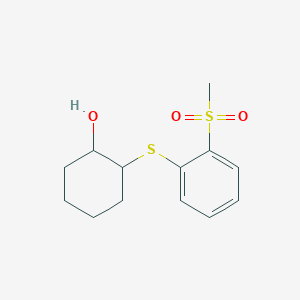
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is an organic compound with the molecular formula C13H15NOS This compound features a benzonitrile group substituted with a 2-hydroxycyclohexylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: The starting material, cyclohexene, undergoes hydroboration-oxidation to form 2-hydroxycyclohexanol.
Thioether Formation: The 2-hydroxycyclohexanol is then reacted with thiophenol in the presence of a base such as sodium hydride to form 2-hydroxycyclohexylsulfanyl.
Nitrile Substitution: Finally, the 2-hydroxycyclohexylsulfanyl intermediate is reacted with 3-bromobenzonitrile under palladium-catalyzed coupling conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: 3-(2-Oxocyclohexyl)sulfanylbenzonitrile.
Reduction: 3-(2-Hydroxycyclohexyl)sulfanylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of sulfanyl and nitrile groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
3-(2-Hydroxycyclohexyl)benzonitrile: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
3-(2-Methoxycyclohexyl)sulfanylbenzonitrile: The methoxy group can alter the compound’s polarity and reactivity compared to the hydroxy group.
3-(2-Hydroxycyclohexyl)sulfanylbenzaldehyde: The aldehyde group can participate in different types of reactions compared to the nitrile group.
Uniqueness
3-(2-Hydroxycyclohexyl)sulfanylbenzonitrile is unique due to the presence of both the hydroxycyclohexyl and sulfanyl groups, which can impart distinct chemical and biological properties
属性
IUPAC Name |
3-(2-hydroxycyclohexyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h3-5,8,12-13,15H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDBGTWRUKYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![N-[4-[[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)amino]methyl]phenyl]acetamide](/img/structure/B6637465.png)

![1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
![1-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B6637478.png)
![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)
